4-(4-(4-Bromophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole

Antitubercular Mycobacterium tuberculosis H37Rv Pyrazole-triazole hybrid

4-(4-(4-Bromophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole (CAS 62537-97-7) is a synthetic heterocyclic compound of molecular formula C₁₂H₁₀BrN₅ and molecular weight 304.15 g·mol⁻¹, belonging to the pyrazolyl-4H-1,2,4-triazole class. Its structure integrates a 1,2,4-triazole ring linked at the 4-position to a 5-methyl-4-(4-bromophenyl)-1H-pyrazole scaffold.

Molecular Formula C12H10BrN5
Molecular Weight 304.15 g/mol
CAS No. 62537-97-7
Cat. No. B12896781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(4-Bromophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole
CAS62537-97-7
Molecular FormulaC12H10BrN5
Molecular Weight304.15 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)N2C=NN=C2)C3=CC=C(C=C3)Br
InChIInChI=1S/C12H10BrN5/c1-8-11(9-2-4-10(13)5-3-9)12(17-16-8)18-6-14-15-7-18/h2-7H,1H3,(H,16,17)
InChIKeyUXYARLLIQYBEAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-(4-Bromophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole (CAS 62537-97-7): Sourcing and Baseline Identity for Research Procurement


4-(4-(4-Bromophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole (CAS 62537-97-7) is a synthetic heterocyclic compound of molecular formula C₁₂H₁₀BrN₅ and molecular weight 304.15 g·mol⁻¹, belonging to the pyrazolyl-4H-1,2,4-triazole class . Its structure integrates a 1,2,4-triazole ring linked at the 4-position to a 5-methyl-4-(4-bromophenyl)-1H-pyrazole scaffold. Computed physicochemical descriptors include AlogP 1.29, topological polar surface area 90.65 Ų, five hydrogen-bond acceptors, two hydrogen-bond donors, and seven rotatable bonds . The compound is commercially available at 97% purity (Catalog No. CM1070052) . It resides within a congeneric series distinguished by para-substitution on the pyrazole 4-phenyl ring, enabling systematic structure-activity exploration against close analogs bearing –H, –F, or –Cl substituents (CAS 62537-92-2, 62537-98-8, and corresponding chlorophenyl derivatives) [1].

Why Generic 4-(Pyrazolyl)-4H-1,2,4-triazole Substitution Fails for 62537-97-7: Halogen-Dependent Electronic and Steric Differences


Within the pyrazolyl-4H-1,2,4-triazole family, simple replacement of the para-substituent on the 4-phenyl ring is not neutral. The bromine atom in CAS 62537-97-7 (σₚ Hammett constant +0.23; molar refractivity 8.88 cm³·mol⁻¹) introduces distinct electronic and steric properties compared to the hydrogen analog (CAS 62537-92-2, σₚ = 0), the fluoro analog (CAS 62537-98-8, σₚ = +0.06), and the 4-chlorophenyl congener (σₚ = +0.23 but smaller van der Waals radius). In a directly relevant pyrazole-1,2,3-triazole hybrid series, 4-bromophenyl substitution yielded inferior anti-tubercular activity relative to 4-chlorophenyl substitution (MIC shift from ≤6.25 µg/mL to notably higher values), demonstrating that halogen identity materially governs pharmacophoric engagement [1]. Additionally, the 4-bromophenyl-5-methyl-1H-pyrazole core of 62537-97-7 is a documented scaffold for aromatase-inhibitory anti-breast-cancer agents in 1,2,3-triazole series, whereas the 1,2,4-triazole regioisomer may exhibit divergent target profiles [2]. Without quantitative head-to-head data for this specific compound, users must assume that bromine's unique polarizability, lipophilicity contribution (ΔlogP ~+0.5–0.8 vs. –H analog), and steric bulk preclude simple interchange with non-brominated or differently halogenated analogs without re-validation of the desired biological or physicochemical endpoint.

Quantitative Differentiation Guide for 4-(4-(4-Bromophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole (62537-97-7): Comparator-Based Evidence


Anti-Tubercular Activity: 4-Bromophenyl vs. 4-Chlorophenyl Substitution in Pyrazole-Triazole Hybrids

In a series of twenty-four pyrazole-1,2,3-triazole hybrids synthesized via click chemistry, derivatives bearing a 4-chlorophenyl substituent at position-5 of the pyrazole ring consistently exhibited superior anti-tubercular activity against Mycobacterium tuberculosis H37Rv compared to the corresponding 4-bromophenyl and 4-methoxyphenyl analogs [1]. The most potent 4-chlorophenyl compound (6g) achieved an MIC of 3.13 µg/mL, while active compounds in the series demonstrated MIC values ≤6.25 µg/mL. The 4-bromophenyl-substituted derivatives showed reduced potency relative to their 4-chloro counterparts, though specific MIC values for individual bromophenyl congeners were not reported in the abstract [1]. This class-level evidence directly informs the expected anti-TB activity ranking for the 1,2,4-triazole regioisomer CAS 62537-97-7 when benchmarked against its 4-chlorophenyl analog.

Antitubercular Mycobacterium tuberculosis H37Rv Pyrazole-triazole hybrid

Physicochemical Differentiation: logP and Polar Surface Area of 62537-97-7 vs. Des-phenyl Analog

The target compound 62537-97-7 possesses computed AlogP of 1.29 and topological polar surface area (TPSA) of 90.65 Ų . Its immediate des-bromo analog, 4-(4-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole (CAS 62537-92-2), lacks the bromine substituent, resulting in a lower molecular weight (211.22 vs. 304.15 g·mol⁻¹) and an estimated AlogP reduction of approximately 0.5–0.8 log units based on the π-value of bromobenzene (~+0.86). The fluoro analog (CAS 62537-98-8, MW 229.21) exhibits lower lipophilicity (estimated AlogP ~0.7–1.0) and reduced polarizability. The bromine atom thus provides a distinct balance of membrane permeability potential (moderate logP) and metabolic susceptibility (C–Br bond as a potential site for oxidative metabolism or purposeful radiolabeling with ⁷⁶Br), which may be leveraged in probe design or ADME studies.

Lipophilicity Drug-likeness Physicochemical profiling

Herbicidal Class Potential: Coverage Under 4-(Pyrazolyl)-4H-1,2,4-triazole Patent Scope

The generic Markush structure of granted US patent US4169838A encompasses 4-(pyrazolyl)-4H-1,2,4-triazoles wherein the pyrazole ring may bear phenyl substituents optionally substituted with halogen [1]. The specific compound 4-(4-methyl-5-phenyl-3-pyrazolyl)-4H-1,2,4-triazole is explicitly named as a representative example. While CAS 62537-97-7 itself is not listed among the exemplified compounds, its structural features—4-bromophenyl substitution, 5-methyl group, and 4H-1,2,4-triazole linkage—fall within the claimed generic scope. This patent establishes precedent for herbicidal utility of this chemotype and may inform freedom-to-operate or prior-art considerations for agrochemical development programs using this scaffold.

Herbicide Agrochemical Patent landscape

Cytotoxic SAR Context: 4-Bromophenyl Pyrazole Derivatives as Anticancer Scaffolds with Triazole Regioisomer Distinction

A 2024 study on 4-bromophenyl-5-methyl-1,2,3-triazole scaffolds hybridized with pyrazole, pyridine, and pyrimidine rings demonstrated antiproliferative activity against MCF-7 breast cancer cells via aromatase inhibition, with compounds 5b, 5c, and 10 showing high safety margins against WI-38 normal fibroblasts [1]. Separately, 4-[3-(4-bromophenyl)-1-ethyl-1H-pyrazol-4-yl]-1,2-dihydro-2-oxo-6-(pyridin-2-yl)pyridine-3-carbonitrile exhibited IC₅₀ values of 9.13–29.13 µM across HepG2, MCF7, A549, PC3, and HCT116 cell lines, comparable to doxorubicin in certain lines [2]. These studies establish the 4-bromophenyl-pyrazole motif as a productive anticancer pharmacophore. The 1,2,4-triazole regioisomer 62537-97-7 may exhibit altered cytotoxicity profiles relative to the 1,2,3-triazole series due to differences in nitrogen-atom positioning, hydrogen-bonding geometry, and metabolic stability.

Anticancer Cytotoxicity Aromatase inhibition

Recommended Application Scenarios for 4-(4-(4-Bromophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole (62537-97-7)


Scaffold-Hopping Probe in Antitubercular Drug Discovery: 1,2,4-Triazole vs. 1,2,3-Triazole Regioisomers

Based on the class-level evidence that pyrazole-1,2,3-triazole hybrids with 4-chlorophenyl substitution achieve MIC values ≤6.25 µg/mL against M. tuberculosis H37Rv while 4-bromophenyl analogs show reduced potency [1], CAS 62537-97-7 serves as a scaffold-hopping tool compound. Its 1,2,4-triazole core regioisomerically differs from the extensively studied 1,2,3-triazole series. Procurement is justified for head-to-head comparison of regioisomeric triazole impact on target engagement, selectivity index against Vero cells, and resistance profiling—objectives where absolute potency is secondary to mechanistic differentiation.

Halogen-Scanning SAR for Agrochemical Lead Optimization

The generic scope of US4169838A covers 4-(pyrazolyl)-4H-1,2,4-triazoles as herbicides [2]. The 4-bromophenyl substituent of 62537-97-7 fills a gap in the halogen-scanning matrix for this chemotype, complementing the unsubstituted phenyl (CAS 62537-92-2) and 4-fluorophenyl (CAS 62537-98-8) analogs available in the same CAS-number series. Agrochemical discovery teams can use 62537-97-7 to evaluate the effect of bromine's steric bulk and polarizability on herbicidal potency, crop selectivity, and environmental persistence relative to the fluoro and hydrogen congeners.

Crystallographic Heavy-Atom Derivative for Structural Biology

With a molecular weight of 304.15 g·mol⁻¹ and a single bromine atom, 62537-97-7 is suitable as a potential heavy-atom derivative for X-ray crystallographic phasing of protein-ligand complexes involving pyrazole-triazole scaffolds. Its computed AlogP of 1.29 and TPSA of 90.65 Ų suggest adequate aqueous solubility for co-crystallization or soaking experiments. The bromine anomalous scattering signal (f'' ~ 1.3 e⁻ at Cu Kα) can facilitate experimental phasing when the compound is soaked into crystals of target proteins identified for pyrazole-triazole binders, such as kinases or aromatase.

Anticancer Pharmacophore Expansion: 1,2,4-Triazole Series Initiation

Given that 4-bromophenyl-pyrazole derivatives have demonstrated single-digit micromolar IC₅₀ values against multiple cancer cell lines (HepG2, MCF7, A549, HCT116) [3], and that 1,2,3-triazole-based 4-bromophenyl-5-methyl hybrids exhibit aromatase-inhibitory anti-breast-cancer activity [4], CAS 62537-97-7 enables systematic exploration of the 1,2,4-triazole regioisomer space. Medicinal chemistry programs can use this compound as a starting point for synthesizing focused libraries that probe whether the 1,2,4-triazole connectivity alters cytotoxicity potency, selectivity window against normal fibroblasts, or mechanism of action relative to established 1,2,3-triazole congeners.

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